molecular formula C11H19N3O3 B13566390 1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13566390
M. Wt: 241.29 g/mol
InChI Key: SNEPNSKQLRDYHB-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of ethoxypropyl and propyl groups attached to the triazole ring, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Propyl Group: The propyl group can be added via a substitution reaction, where a suitable leaving group on the triazole ring is replaced by a propyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triazole ring into a more saturated form, such as a dihydrotriazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

Comparison with Similar Compounds

1-(3-Ethoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid: This compound has a similar ethoxypropyl group but differs in the core structure, leading to different biological activities.

    1-(3-Ethoxypropyl)-5-oxopyrrolidine-3-carboxylic acid: This compound features a pyrrolidine ring instead of a triazole ring, resulting in different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

1-(3-ethoxypropyl)-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C11H19N3O3/c1-3-6-9-10(11(15)16)12-13-14(9)7-5-8-17-4-2/h3-8H2,1-2H3,(H,15,16)

InChI Key

SNEPNSKQLRDYHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1CCCOCC)C(=O)O

Origin of Product

United States

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